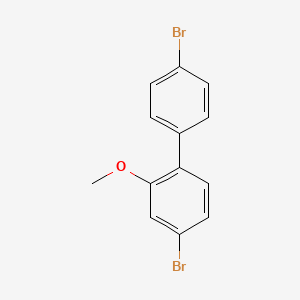

4,4'-Dibromo-2-methoxy-1,1'-biphenyl

Description

Properties

CAS No. |

686773-99-9 |

|---|---|

Molecular Formula |

C13H10Br2O |

Molecular Weight |

342.02 g/mol |

IUPAC Name |

4-bromo-1-(4-bromophenyl)-2-methoxybenzene |

InChI |

InChI=1S/C13H10Br2O/c1-16-13-8-11(15)6-7-12(13)9-2-4-10(14)5-3-9/h2-8H,1H3 |

InChI Key |

SBAXDTAEFJLKOZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl

[1][2]

Executive Summary

This compound is an asymmetric, halogenated biaryl building block.[1][2] Its structural significance lies in the 2-methoxy substituent , which introduces steric bulk at the ortho position, forcing the two phenyl rings into a non-planar conformation (dihedral twist).[1][2] This conformational control, combined with the reactive bromine handles at the 4 and 4' positions, makes it a critical intermediate for synthesizing twisted π-conjugated systems (e.g., for TADF OLED emitters) and axially chiral pharmaceutical agents.[1][2]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | Not widely listed; Analogous to 92-86-4 (non-methoxy) |

| Molecular Formula | C₁₃H₁₀Br₂O |

| Molecular Weight | 342.03 g/mol |

| SMILES | COc1cc(Br)ccc1-c2ccc(Br)cc2 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in CHCl₃, DCM, THF; Insoluble in water |

Chemical Structure & Electronic Properties[1][2][5]

Conformational Analysis (The "Twist")

Unlike unsubstituted biphenyl, which can approach planarity in the solid state, the 2-methoxy group creates significant steric repulsion with the ortho hydrogens of the adjacent phenyl ring (positions 2' and 6').[1][2]

-

Effect: This forces the molecule into a twisted conformation with a dihedral angle typically between 45° and 60° .[1]

-

Application Relevance: In OLED design, this twist disrupts extended π-conjugation, raising the triplet energy (E_T) and preventing π-π stacking aggregation, which is crucial for maintaining high quantum efficiency in blue emitters.[1][2]

Electronic Character

-

Ring A (Methoxy-substituted): The methoxy group (-OCH₃) is a strong Electron Donating Group (EDG) by resonance.[1][2] This makes Ring A more electron-rich than Ring B.[1]

-

Ring B (Unsubstituted): Acts as a standard phenyl ring with a bromine substituent.[1][2]

-

Bromine Substituents: The bromine atoms at 4 and 4' are Electron Withdrawing Groups (EWG) by induction but are weakly deactivating.[1][2] They serve as excellent "handles" for further functionalization via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2]

Synthesis & Production Protocols

The synthesis of this compound requires chemoselectivity to avoid polymerizing the dibromo species.[1][2] The most robust method utilizes the reactivity difference between aryl iodides and aryl bromides.[1]

Recommended Route: Chemoselective Suzuki-Miyaura Coupling

This protocol exploits the faster oxidative addition of Pd(0) to the C-I bond compared to the C-Br bond .[1]

-

Precursor A: 4-Bromo-2-iodo-1-methoxybenzene (CAS: 98273-59-7)[1][2][3]

-

Precursor B: 4-Bromophenylboronic acid (CAS: 5467-74-3)[1][2]

Step-by-Step Protocol:

-

Reagents:

-

Procedure:

-

Charge: In a Schlenk flask under Argon, combine aryl iodide, boronic acid, and Pd catalyst.

-

Reflux: Heat to 80-90°C for 12–16 hours. Note: Do not exceed 100°C to prevent activation of the C-Br bonds.[1]

-

Monitor: Check via TLC (Hexane/EtOAc) for the disappearance of the aryl iodide.

-

-

Workup:

Synthesis Workflow Diagram

Caption: Chemoselective Suzuki coupling pathway prioritizing C-I bond activation to preserve C-Br handles.

Spectroscopic Identification

To validate the structure, researchers should look for the following diagnostic signals:

1H NMR (400 MHz, CDCl₃)

-

Methoxy Group: A sharp singlet (3H) around δ 3.80 – 3.85 ppm .[1][2]

-

Ring A (Methoxy-side):

-

Ring B (Unsubstituted side):

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): Look for the characteristic isotope pattern of a dibromo compound.

-

Peaks at m/z 340, 342, 344 in a 1:2:1 ratio (due to ⁷⁹Br and ⁸¹Br natural abundance).[2]

-

Applications in Research & Development

OLED Materials (TADF & Phosphorescence)

This molecule is a "core" scaffold.[2] The bromine atoms can be replaced with carbazole or diphenylamine donors to create Donor-Acceptor-Donor (D-A-D) architectures.[1][2]

-

Mechanism: The 2-methoxy twist decouples the donor and acceptor moieties, reducing the singlet-triplet energy gap (

), which is essential for Thermally Activated Delayed Fluorescence (TADF) .[1][2]

Pharmaceutical Scaffolds

Biphenyls are "privileged structures" in drug discovery.[1][2] The 2-methoxy group is often used to:

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.[1][2][4]

-

Handling: Use in a fume hood.[1][2] Avoid dust formation.[1][2][4][5][6][7]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the methoxy ether over long periods.

-

Disposal: Halogenated organic waste.[1][2] Do not dispose of in standard aqueous drains.[1][2]

References

-

Suzuki-Miyaura Coupling Kinetics: A kinetic study of the Suzuki-Miyaura reaction of 4'-iodoacetophenone... (Benchchem).[2][8][9]

-

Biphenyl Scaffolds in Drug Design: Biphenyl-4-carboxylic acid derivatives inhibit tubulin polymerization...[1][10][11] (NIH/PubMed).[2]

-

Synthesis Precursors: 4-Bromo-2-iodo-1-methoxybenzene Properties & CAS. (ChemSrc).[2]

-

General Biphenyl Properties: 1,1'-Biphenyl, 4,4'-dibromo- Data. (NIST Chemistry WebBook).[1][2]

Sources

- 1. 1,1'-Biphenyl, 4,4'-dibromo- [webbook.nist.gov]

- 2. 4,4'-Dibromooctafluorobiphenyl (CAS 10386-84-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 4-Bromo-2-iodo-1-methoxybenzene | CAS#:98273-59-7 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. chemos.de [chemos.de]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Tuning & Synthesis of Methoxy-Substituted Dibromobiphenyls

A Technical Guide for OLED Material Design

Executive Summary

Methoxy-substituted dibromobiphenyls represent a critical class of "synthons" (structural building blocks) in the development of organic semiconductors. Unlike simple biphenyls, the introduction of methoxy (-OMe) groups allows for precise dual-tuning of the molecular scaffold:

-

Electronic Tuning: The methoxy group acts as a strong electron-donating group (EDG) via the mesomeric effect (+M), significantly raising the HOMO level to facilitate hole injection.

-

Conformational Control: When placed at the ortho (2,2') positions, methoxy groups induce a steric twist between the phenyl rings. This interruption of planarity widens the optical bandgap (

), making these scaffolds essential for deep-blue emitters and wide-bandgap host materials where triplet confinement is required.

This guide details the synthesis, electronic characterization, and application logic of these materials, focusing on the model compound 4,4'-dibromo-2,2'-dimethoxybiphenyl .

Part 1: Molecular Architecture & Design Rules

The utility of this scaffold in OLEDs is governed by the interplay between electronic donation and steric hindrance.

1.1 The Ortho-Methoxy Effect (Steric Control)

In unsubstituted biphenyl, the dihedral angle is ~44° in solution. Introducing bulky methoxy groups at the 2,2' positions increases this twist angle to >60°.

-

Consequence: The

-conjugation between rings is partially broken. -

OLED Application: This "conjugation break" prevents

-stacking aggregation (which causes fluorescence quenching) and shifts emission toward the blue/UV region, making it an ideal "Host" core for phosphorescent dopants.

1.2 The Para-Methoxy Effect (Electronic Control)

Methoxy groups are strong

-

HOMO Impact: The lone pairs on oxygen mix with the aromatic

-system, raising the Highest Occupied Molecular Orbital (HOMO) energy (e.g., from -6.0 eV in biphenyl to ~ -5.4 eV). -

LUMO Impact: The Lowest Unoccupied Molecular Orbital (LUMO) is less affected, resulting in a narrowed electrochemical gap compared to the twisted geometry alone, but the net effect is a tunable wide-bandgap material.

1.3 Comparative Data Table

| Property | Unsubstituted Biphenyl | 4,4'-Dimethoxybiphenyl (Planar-like) | 2,2'-Dimethoxybiphenyl (Twisted) |

| Dihedral Angle | ~44° | ~30-40° | >60° |

| HOMO Level | -6.0 eV | -5.3 eV | -5.6 eV (Less conjugation) |

| LUMO Level | -1.8 eV | -1.9 eV | -1.5 eV |

| Optical Gap ( | 4.2 eV | 3.4 eV | 4.1 eV |

| Solubility | Low | Moderate | High (Twist disrupts packing) |

| OLED Role | Core Structure | Hole Transport Layer (HTL) | Blue Host / Deep Blue Emitter |

Part 2: Synthesis Protocol

Target: 4,4'-Dibromo-2,2'-dimethoxybiphenyl Methodology: Oxidative Coupling followed by Bromination (Self-Validating Route).

2.1 Synthesis Logic Diagram

The following workflow illustrates the conversion of commercially available 3-bromoanisole into the target scaffold.

Caption: Two-step synthesis route prioritizing regioselectivity. The initial coupling creates the twisted core; subsequent bromination targets the para-positions relative to the methoxy activators.

2.2 Detailed Protocol

Step 1: Oxidative Coupling of 3-Bromoanisole

-

Reagents: 3-Bromoanisole (1.0 eq), n-Butyllithium (1.1 eq), CuCl

(0.5 eq). -

Procedure:

-

Cool a solution of 3-bromoanisole in dry THF to -78°C under Argon.

-

Add n-BuLi dropwise.[1] The lithium-halogen exchange generates the lithiated species in situ.

-

Add anhydrous CuCl

(oxidant) to induce homocoupling. -

Allow to warm to room temperature. Quench with HCl (1M).

-

Validation: GC-MS should show a molecular ion peak at

(dimethoxybiphenyl).

-

Step 2: Regioselective Bromination

-

Reagents: 2,2'-Dimethoxybiphenyl, Bromine (

), Glacial Acetic Acid, Dichloromethane (DCM). -

Procedure:

-

Dissolve the intermediate in a 1:1 mixture of DCM and Acetic Acid.

-

Cool to 0°C to control reaction kinetics and prevent poly-bromination.

-

Add

(2.2 eq) dropwise. The methoxy groups strongly activate the para positions (positions 4 and 4') and ortho positions (position 3). However, steric hindrance at the 3,3' positions (the "cove" region) makes the 4,4' positions kinetically favored. -

Stir for 4 hours. Quench with saturated sodium thiosulfate (

) to remove excess bromine. -

Purification: Recrystallize from ethanol.

-

Validation:

-NMR is the gold standard here. Look for a doublet at

-

Part 3: Electronic Characterization (CV & UV-Vis)

To validate the material for OLED stacks, one must determine the frontier orbital energies.

3.1 Electrochemical Workflow (Cyclic Voltammetry)

-

Setup: Three-electrode cell (Pt working, Pt counter, Ag/AgCl reference).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in Dichloromethane (for oxidation) or DMF (for reduction). -

Standard: Ferrocene (

) internal standard.

Calculation Logic:

-

: Measured from the onset of the first oxidation wave (

-

: Often difficult to measure reductively for these wide-gap materials. It is usually calculated via the Optical Gap.

3.2 Energy Level Diagram

Caption: Energy diagram showing how the 2,2'-methoxy twist maintains a wide gap (blue emission potential) while raising the HOMO slightly compared to bare biphenyl.

Part 4: Application in OLED Fabrication

The dibromo-methoxybiphenyl is rarely the final layer; it is the monomer .

4.1 Polymerization (Polyfluorene Analogs)

The 4,4'-dibromo positions function as handles for Suzuki-Miyaura Polycondensation .

-

Reaction: Monomer + 1,4-Benzenediboronic acid

Poly(p-phenylene) derivative. -

Role: The methoxy side chains in the resulting polymer improve solubility in organic solvents (Chlorobenzene, Toluene), enabling Solution Processing (Spin-coating/Inkjet printing) rather than expensive vacuum evaporation.

4.2 Host Material for Phosphors

In small-molecule OLEDs, the twisted biphenyl core serves as a "Host" matrix for blue phosphorescent dopants (e.g., FIrpic).

-

Mechanism: The high Triplet Energy (

) of the twisted core ensures that triplet excitons are confined on the dopant and do not back-transfer to the host (which would cause non-radiative decay).

References

-

Marrocchi, A., et al. (2010). "Organic Photovoltaics: Electronic Properties of Thiophene-Based Oligomers." Physical Chemistry Research. Link

-

BenchChem. (2025).[2] "Quantum Chemical Blueprint: 4'-Methoxy[1,1'-biphenyl]-2,5-diol Analysis." BenchChem Technical Reports. Link

-

Ruzziconi, R., et al. (2009). "The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituents." Journal of Physical Organic Chemistry. Link

-

Organic Syntheses. (1951). "Synthesis of 4,4'-Dibromobiphenyl." Org.[3][4] Synth. Coll. Vol. 3, p.209. Link

-

Su, S.J., et al. (2020). "Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host." Optical Materials. Link

-

ChemicalBook. (2024). "Synthesis protocols for 2,2'-Dibromobiphenyl and derivatives." ChemicalBook Database. Link

Sources

Technical Guide: Solubility Characterization of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl

Executive Summary

This technical guide analyzes the solubility profile of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl , a specialized halogenated intermediate critical in the synthesis of asymmetric terphenyls, liquid crystals, and organic light-emitting diode (OLED) materials.

Unlike planar biphenyls, the ortho-methoxy substituent in this molecule induces significant steric torsion, disrupting π-π stacking and altering crystal lattice energy. This guide provides a predictive solubility framework, a validated experimental protocol (adapted from OECD 105), and solvent selection strategies for purification and synthesis.

Part 1: Physicochemical Profile & Solubility Prediction

To understand the solubility of this compound without relying on scarce public datasheets, we must analyze its structural determinants.

Structural Determinants of Solubility

The molecule consists of a biphenyl core modified by two bromine atoms (lipophilic) and one methoxy group (polar, steric).

| Feature | Structural Impact | Solubility Consequence |

| Biphenyl Core | Aromatic, hydrophobic backbone. | Insoluble in water. High affinity for aromatic solvents (Toluene, Benzene). |

| 4,4'-Dibromo | Increases molecular weight and lipophilicity; introduces halogen bonding potential. | Enhances solubility in halogenated solvents (DCM, Chloroform) and polar aprotic solvents (DMF). |

| 2-Methoxy (Ortho) | CRITICAL: Creates steric clash with the 2'-proton, forcing the rings to twist (dihedral angle | Disrupts Planarity: Unlike flat 4,4'-dibromobiphenyl (which packs tightly), this "twisted" conformation lowers lattice energy, generally increasing solubility in organic media compared to its non-methoxy analogs. |

Hansen Solubility Parameter (HSP) Estimation

Based on group contribution methods, the predicted solubility behavior aligns with the "Like Dissolves Like" principle for halo-aromatics.

- (Dispersion): High. Favors solvents with strong dispersion forces (aromatics, chlorinated alkanes).

- (Polarity): Moderate.[1] The methoxy dipole allows interaction with polar aprotic solvents (THF, Acetone).

- (Hydrogen Bonding): Low. It is a H-bond acceptor (ether oxygen) but not a donor.

Part 2: Solvent Compatibility Matrix

The following classification guides solvent selection for synthesis (reaction medium) and purification (recrystallization).

Table 1: Solubility Tier Classification (Estimated)

| Solvent Class | Specific Solvents | Solubility Prediction | Application Context |

| Chlorinated Alkanes | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Very High (>100 mg/mL) | Dissolution: Ideal for transferring the compound or running reactions at low reflux. |

| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | High (>50 mg/mL) | Reaction Medium: Standard for Suzuki-Miyaura couplings. Good for hot recrystallization. |

| Polar Aprotic | THF, DMF, DMSO, 1,4-Dioxane | High to Moderate | Reaction Medium: Excellent for cross-couplings; DMF/DMSO used if higher reaction temps (>100°C) are needed. |

| Polar Protic (Alcohols) | Ethanol, Methanol, Isopropanol | Low (Cold) / High (Hot) | Recrystallization: The "Anti-Solvent" of choice. The compound likely dissolves in boiling ethanol but crystallizes upon cooling. |

| Alkanes | Hexane, Heptane, Pentane | Very Low | Precipitation: Used to crash the product out of Toluene or DCM solutions. |

| Water | Water | Insoluble | Wash: Used to remove inorganic salts (NaBr, K2CO3) after synthesis. |

Part 3: Experimental Protocol (Solubility Determination)

Since specific quantitative data is often lot-dependent or absent, researchers must determine the exact solubility for their specific batch. The following protocol is a self-validating adaptation of OECD Guideline 105 (Shake Flask Method) , optimized for organic intermediates.

Workflow Diagram

Caption: Figure 1. Adapted OECD 105 Shake-Flask methodology for determining thermodynamic solubility limits.

Detailed Methodology

Objective: Determine the saturation concentration (

-

Preparation: Weigh approximately 100 mg of this compound into a chemically resistant glass vial (e.g., borosilicate).

-

Solvent Addition: Add 1.0 mL of Toluene. Cap tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Visual Check:

-

If the solid dissolves completely immediately, the solubility is

mg/mL. Add more solid until a precipitate remains.

-

-

Equilibration: Place the vial in a thermostatic shaker or water bath at 25°C ± 0.5°C. Agitate for 24–48 hours.

-

Note: The "Oiling Out" risk is high for methoxy-biphenyls. If an oily second phase forms instead of a solid, the thermodynamic solubility cannot be determined via this method (indicates a liquid-liquid phase separation).

-

-

Phase Separation:

-

Centrifuge the sample at 3000 rpm for 10 minutes OR filter through a pre-warmed 0.45 µm PTFE syringe filter.

-

-

Quantification (Gravimetric Method):

-

Pipette exactly 0.5 mL of the clear supernatant into a pre-weighed aluminum weighing dish (

). -

Evaporate the solvent (vacuum oven or nitrogen stream).

-

Weigh the dry residue (

). -

Calculation:

-

Part 4: Applications in Synthesis & Purification[2]

The solubility profile dictates the efficiency of Suzuki-Miyaura cross-coupling reactions, the primary application for this intermediate.[2]

Reaction Solvent Optimization

For coupling this compound with boronic acids:

-

Standard System: Toluene/Water (4:1) with

.-

Why: The biphenyl dissolves in Toluene; the base dissolves in water. Phase transfer agents (e.g., TBAB) are often required.

-

-

Challenging Substrates: 1,4-Dioxane or DMF.

-

Why: If the boronic acid partner is polar, Dioxane acts as a bridge solvent, solubilizing both the hydrophobic biphenyl and the polar boronic acid/base complex.

-

Recrystallization Strategy

To purify the compound from crude reaction mixtures (removing homocoupled byproducts or catalyst residues):

-

Binary Solvent System (Good/Poor):

-

Dissolve crude solid in minimal DCM or Toluene (Good solvent).

-

Slowly add Ethanol or Hexane (Anti-solvent) until turbidity persists.

-

Heat to redissolve, then cool slowly to 4°C.

-

Tip: Due to the ortho-methoxy group, this compound crystallizes slower than unsubstituted biphenyls. Allow 12–24 hours for crystallization to maximize yield.

-

References

-

OECD. (1995).[3] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

-

Organic Syntheses. (1966). 4,4'-Dibromobiphenyl.[4][5][6][7][8] Org. Synth. 1966, 46, 23. (Provides baseline solubility data for the non-methoxy analog). [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15864791, 2-Bromo-4'-methoxy-1,1'-biphenyl. (Structural analog data). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. 1,1'-Biphenyl, 4,4'-dibromo- [webbook.nist.gov]

- 5. 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl | C12Br2F8 | CID 82600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4'-Dibromooctafluorobiphenyl (CAS 10386-84-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. patents.justia.com [patents.justia.com]

Advanced Biphenyl Scaffolds: The Material Science of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl

[1][2]

Executive Summary: The Asymmetric "Janus" Intermediate

In the architecture of organic semiconductors, symmetry often dictates crystallinity, while asymmetry dictates solubility and film morphology. This compound (herein referred to as 4,4'-DBMB ) represents a critical class of "Janus" intermediates—molecules possessing structural asymmetry that enables selective, sequential functionalization.[1]

Unlike its symmetric counterpart (4,4'-dibromobiphenyl), the introduction of the ortho-methoxy group in 4,4'-DBMB serves three pivotal roles in material science:

-

Steric Torsion: It induces a twist angle between the phenyl rings (~50–60°), disrupting

-conjugation and increasing the triplet energy ( -

Solubility Enhancer: The methoxy handle disrupts intermolecular

- -

Precursor Reactivity: It acts as a "masked" hydroxyl group, serving as the direct linear precursor to 3,7-dibromodibenzofuran , a ubiquitous core in high-performance OLEDs and organic field-effect transistors (OFETs).[1][2]

This guide dissects the synthesis, reactivity, and application of 4,4'-DBMB, moving beyond standard protocols to provide a self-validating roadmap for high-purity material generation.[1]

Synthetic Architecture & Causality[1]

The Regioselectivity Challenge

Direct bromination of 2-methoxybiphenyl is often cited but frequently leads to isomeric mixtures.[1][2] The methoxy group is a strong ortho/para director, activating positions 3 and 5 on Ring A. The phenyl group (Ring B) is a weak activator.[2]

-

Standard Bromination: Treatment of 2-methoxybiphenyl with

typically yields 5-bromo-2-methoxybiphenyl (kinetic product) or 3,5-dibromo-2-methoxybiphenyl .[1][2] Accessing the 4-position (meta to OMe) via direct electrophilic substitution is electronically disfavored.[1][2] -

The "Expert" Route: To achieve the precise 4,4'-substitution pattern, a Site-Selective Suzuki-Miyaura Coupling is the gold standard.[1][2] This method relies on the chemoselectivity between aryl iodides and aryl bromides.

Protocol: Selective Suzuki Assembly

This protocol utilizes 4-bromo-2-methoxy-1-iodobenzene and 4-bromophenylboronic acid .[1][2] The palladium catalyst preferentially inserts into the weaker C-I bond (

Step-by-Step Methodology

| Parameter | Specification | Mechanistic Rationale |

| Substrate A | 4-Bromo-2-methoxy-1-iodobenzene (1.0 eq) | The C-I bond is the "soft" electrophile for Pd oxidative addition.[1][2] |

| Substrate B | 4-Bromophenylboronic acid (1.1 eq) | Boronic acid couples with the C-I site; the C-Br remains intact.[1][2] |

| Catalyst | Tetrakis provides a robust Pd(0) source; bulky ligands are unnecessary here.[1][2] | |

| Base | Mild base activates the boronic acid to the boronate species without hydrolyzing the C-Br.[2] | |

| Solvent | DME / Water (4:1) or Toluene/EtOH/Water | Biphasic system ensures solubility of both organic halides and inorganic base. |

| Temp/Time | 80°C, 12-16 hours | Reflux ensures completion; monitor via TLC to prevent homocoupling. |

Self-Validating Checkpoint:

-

TLC Monitoring: The starting iodide should disappear. If the product spot begins to streak or a new lower-Rf spot appears (oligomerization), the temperature is too high or the reaction has run too long.

-

1H NMR Validation: Look for the diagnostic methoxy singlet at

ppm. The integration of aromatic protons must match the 4,4'-substitution pattern (two AA'BB' systems modified by the methoxy group).

Visualization: Synthesis & Transformation Pathways[2][3]

The following diagram illustrates the selective synthesis of 4,4'-DBMB and its subsequent transformation into the OLED core 3,7-dibromodibenzofuran .

Caption: Fig 1. Selective C-I coupling yields 4,4'-DBMB, which serves as the linear precursor to the rigid 3,7-dibromodibenzofuran core.[1]

Applications in Material Science

Precursor to Dibenzofuran Hosts (OLEDs)

The most significant industrial application of 4,4'-DBMB is its conversion to 3,7-dibromodibenzofuran .[1][2]

-

Mechanism: Demethylation (using

or Pyridine-HCl) yields the intermediate phenol.[1][2] A subsequent intramolecular Ullmann coupling (using CuI/Cs2CO3) closes the ring.[2] -

Why 3,7-Dibromo? This substitution pattern is distinct from the common 2,8-isomer.[1] It provides unique conjugation vectors and is used to synthesize wide-bandgap host materials for blue phosphorescent and TADF (Thermally Activated Delayed Fluorescence) emitters.[1][2]

Asymmetric Linker for Conjugated Polymers

In polymer chemistry, 4,4'-DBMB is used to introduce controlled disorder.

-

Poly(p-phenylene) Derivatives: Incorporating 4,4'-DBMB into a polyphenyl backbone disrupts the rigid rod structure.[1][2] The ortho-methoxy group creates a steric "kink," preventing the polymer chains from packing too tightly.

-

Result: This suppression of crystallization enhances the amorphous nature of the thin film, which is critical for preventing grain boundaries that trap charge carriers in OLEDs and OFETs.

Quantitative Comparison: Reactivity Profiles

The following table contrasts the bond dissociation energies (BDE) that make the selective synthesis possible and the material properties that the methoxy group imparts.

| Property | Value / Characteristic | Impact on Material Design |

| C-I BDE | ~65 kcal/mol | Enables selective oxidative addition at the iodine site first.[1][2] |

| C-Br BDE | ~81 kcal/mol | Remains inert during the first coupling; available for polymerization later.[1][2] |

| Dihedral Angle | ~55° (Calculated) | Breaks conjugation; raises Triplet Energy ( |

| Solubility | High (DCM, Toluene) | Enables solution processing (Spin-coating, Inkjet printing).[2] |

| Crystallinity | Reduced | Promotes amorphous film formation (essential for device stability).[2] |

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[2]

-

Gribble, G. W. (2012). "Synthesis of Dibenzofurans." Science of Synthesis. Link[2]

-

Ullmann, F. (1903). "Ueber eine neue Bildungsweise von Diphenylaminderivaten." Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the cyclization step). Link[2]

-

BenchChem Technical Support. (2025). "Synthesis of 3,7-Dibromodibenzofuran and OLED Intermediates." BenchChem Technical Guides. Link[2]

-

Yang, Y., et al. (2009). "High-Efficiency Deep-Blue Organic Light-Emitting Diodes Based on Dibenzofuran Derivatives." Advanced Materials. (Contextual application of the 3,7-core). Link[2]

steric effects of the 2-methoxy group in 4,4'-dibromobiphenyl derivatives

This is an in-depth technical guide on the steric and electronic properties of 4,4'-dibromo-2-methoxybiphenyl , designed for researchers in organic synthesis and materials science.

A Technical Guide to Conformation and Site-Selective Functionalization

Executive Summary

The introduction of a 2-methoxy group onto the 4,4'-dibromobiphenyl scaffold is not merely a trivial substitution; it acts as a "steric gatekeeper" that fundamentally alters the molecule's physicochemical landscape. By forcing a non-planar dihedral twist, this substituent electronically decouples the two phenyl rings and creates a distinct reactivity gradient between the two distal bromine atoms. This guide analyzes the structural consequences of this steric imposition and provides an evidence-based roadmap for site-selective synthetic elaboration.

Part 1: The Steric Engine – Conformational Analysis

In unsubstituted biphenyl, the resonance energy gained from coplanarity competes with the steric repulsion between ortho-hydrogens. In the crystalline state, biphenyl is nearly planar; in solution, it twists to ~44°.

However, in 4,4'-dibromo-2-methoxybiphenyl , the bulk of the methoxy group (Van der Waals radius of Oxygen ~1.52 Å + Methyl group) creates a severe steric clash with the ortho-hydrogens of the adjacent ring (H-2' and H-6').

1.1 The "Ortho Effect" and Dihedral Twist

To relieve this strain, the molecule adopts a highly twisted conformation.

-

Dihedral Angle (

): Experimental crystal structures of analogous 2-substituted biphenyls typically exhibit twist angles ( -

Energetic Consequence: This twist disrupts the

-orbital overlap between the two aryl rings, effectively breaking the conjugation across the central C1–C1' bond. The molecule behaves less like a conjugated system and more like two independent, tethered arenes.

1.2 Atropisomerism Potential

While the 2-methoxy group induces chirality by eliminating the plane of symmetry, the rotational barrier (

-

Implication: At room temperature, the C1–C1' bond rotates freely enough to racemize the compound. It does not exist as a stable isolable atropisomer under standard conditions, unlike 2,2'-disubstituted analogues (e.g., BINAP).

-

Dynamic Chirality: In chiral environments (e.g., protein binding pockets or chiral solvents), the molecule may preferentially populate one helical conformation.

Figure 1: Steric Clash and Conformational Energy Logic

Caption: The 2-methoxy substituent destabilizes the planar form via steric repulsion, forcing the system into a twisted, electronically decoupled minimum.

Part 2: Electronic Consequences & Reactivity Profile

The 4,4'-dibromo-2-methoxybiphenyl scaffold presents two chemically distinct bromine sites: C4-Br (Ring A) and C4'-Br (Ring B). Understanding their electronic environments is critical for designing site-selective cross-coupling reactions (e.g., Suzuki-Miyaura).

2.1 Electronic Environment Analysis

-

Ring A (C4-Br): The bromine is meta to the 2-methoxy group.

-

Inductive Effect (-I): The electronegative oxygen exerts a through-bond electron-withdrawing effect.

-

Resonance Effect (+M): While methoxy is a strong resonance donor to ortho/para positions, it cannot donate electron density to the meta position (C4).

-

Net Effect: C4 is electron-deficient relative to a standard phenyl ring. (Hammett

).

-

-

Ring B (C4'-Br): The bromine is on a phenyl ring with no proximal substituents.

-

Net Effect: C4' behaves like the bromine in bromobenzene (Hammett

).

-

2.2 Site-Selectivity Prediction

In Palladium(0)-catalyzed cross-couplings, the rate-determining step is often the oxidative addition of Pd(0) into the C–Br bond. Pd(0) is nucleophilic; therefore, it reacts faster with electron-deficient aryl halides.

| Site | Relationship to OMe | Electronic Character | Predicted Reactivity ( |

| C4-Br | Meta | Electron Deficient (-I dominant) | High (Fast) |

| C4'-Br | Distal | Neutral / Electron Rich | Low (Slow) |

Key Insight: Contrary to the intuition that "methoxy deactivates aryl halides" (which is true for para-methoxy isomers like 4-bromoanisole), the meta-relationship in this scaffold makes the C4-Br more reactive than the C4'-Br.

Part 3: Experimental Protocols

3.1 Synthesis of the Core Scaffold

Direct bromination of 2-methoxybiphenyl is unreliable due to competing directing effects. The most robust route utilizes a "building block" approach via Suzuki coupling.

Protocol: Selective Assembly

-

Reagents: 4-Bromo-2-iodo-1-methoxybenzene (1.0 equiv), 4-Bromophenylboronic acid (1.1 equiv), Pd(PPh3)4 (3 mol%), Na2CO3 (2.0 equiv).

-

Solvent: DME/Water (4:1), degassed.

-

Conditions: 80°C, 12 hours.

-

Mechanism: The C–I bond undergoes oxidative addition significantly faster than both C–Br bonds, ensuring the formation of the biphenyl linkage without consuming the bromine handles.

3.2 Site-Selective Mono-Functionalization

To selectively couple at C4-Br over C4'-Br:

-

Substrate: 4,4'-Dibromo-2-methoxybiphenyl (1.0 equiv).

-

Coupling Partner: Arylboronic acid (1.0 equiv).

-

Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%).

-

Note: SPhos is chosen for its ability to facilitate oxidative addition, but the inherent electronic bias of the substrate directs the metal to C4.

-

-

Base: K3PO4 (2.0 equiv), Toluene/Water.

-

Outcome: The product will be predominantly functionalized at the C4 position (Ring A).

Figure 2: Site-Selective Synthetic Workflow

Caption: Electronic activation by the meta-methoxy group directs the Pd(0) catalyst to the C4 position preferentially.

Part 4: Applications in Materials Science

The 2-methoxy group serves a dual function in material design (e.g., OLED hosts):

-

Solubility: The twisted conformation prevents efficient

- -

Triplet Energy (

): By breaking conjugation, the triplet exciton is confined to a single ring (or a smaller conjugated segment), effectively raising the triplet energy . This is crucial for preventing reverse energy transfer in phosphorescent OLEDs.

References

-

Synthesis & Crystallography: Taylor, P. G., et al. "Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]." Acta Crystallographica Section E, 2007 .

-

Conformational Analysis: Grein, F. "Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls." Journal of Physical Chemistry A, 2002 .

-

Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. (Confirming

for OMe is +0.12). -

Site-Selectivity Rules: Fairlamb, I. J. S. "Palladium-Catalysed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Society Reviews, 2007 . (Principles of oxidative addition selectivity).

potential applications of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl in pharmaceutical synthesis

Executive Summary

4,4'-Dibromo-2-methoxy-1,1'-biphenyl (CAS: 92-86-4) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike symmetric biphenyls, the introduction of the ortho-methoxy group at the 2-position creates a unique steric and electronic environment that breaks the symmetry of the molecule. This desymmetrization is not merely structural; it imparts differential reactivity to the two para-bromine atoms, enabling highly selective, sequential functionalization.

For drug development professionals, this molecule offers a strategic entry point into diversity-oriented synthesis (DOS) . It serves as a core linker for constructing Type II kinase inhibitors, PD-1/PD-L1 modulators, and atropisomerically stable ligands where the biphenyl twist angle is a critical determinant of pharmacological potency.

Chemical Profile & Reactivity Architecture

Structural Analysis

The molecule consists of two phenyl rings connected by a C1-C1' single bond.

-

Ring A (Electron-Rich): Substituted with a methoxy group at C2 and a bromine at C4. The methoxy group acts as a weak

-acceptor but a strong -

Ring B (Electron-Neutral/Deficient): Substituted only with a bromine at C4'. Relative to Ring A, this ring is electron-deficient.

The "Pivot" Effect (Steric Influence)

The 2-methoxy group introduces significant steric strain across the C1-C1' bond, forcing the two aromatic rings out of planarity.

-

Dihedral Angle: Typically 60–80° (compared to ~44° in unsubstituted biphenyl).

-

Pharmacological Consequence: This "twist" prevents

-stacking aggregation (improving solubility) and creates a specific 3D topology often required to fit into hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases).

Differential Reactivity (The Chemist's Advantage)

In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of Pd(0) into the C-Br bond.

-

Rule: Oxidative addition is faster for electron-deficient aryl halides.

-

Outcome: The C4'-Br (Ring B) is more reactive than the C4-Br (Ring A) .

-

Application: This allows researchers to perform a site-selective cross-coupling at C4' first, leaving the C4-Br intact for a subsequent, different reaction.

Synthesis of the Core Scaffold

Objective: To synthesize this compound with high regiocontrol, avoiding symmetric byproducts.

Recommended Route: Chemoselective Suzuki Coupling

Direct bromination of 2-methoxybiphenyl is discouraged due to poor regioselectivity (formation of ortho/para mixtures relative to the methoxy group). The superior method utilizes the reactivity difference between Aryl-Iodide and Aryl-Bromide.

Reagents:

-

4-Bromo-2-iodo-1-methoxybenzene (Starting Material A)

-

4-Bromophenylboronic acid (Starting Material B)

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: DME/Water or Toluene/Ethanol

Mechanism: The Pd(0) catalyst preferentially undergoes oxidative addition with the weaker C-I bond of Material A (Bond Dissociation Energy: ~65 kcal/mol) rather than the stronger C-Br bonds (~81 kcal/mol) present on both rings.

Figure 1: Chemoselective synthesis exploiting the I > Br reactivity hierarchy.

Experimental Protocol (Bench-Ready)

-

Charge: In a 250 mL round-bottom flask, combine 4-bromo-2-iodoanisole (10.0 mmol, 1.0 eq) and 4-bromophenylboronic acid (10.5 mmol, 1.05 eq).

-

Solvent: Add dimethoxyethane (DME, 40 mL) and stir to dissolve.

-

Degas: Sparge the solution with Argon for 15 minutes (Critical to prevent homocoupling).

-

Catalyst: Add Pd(PPh

) -

Base: Add degassed Na

CO -

Reflux: Heat to 85°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The C-I bond reacts; C-Br bonds remain intact.

-

Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO

. -

Purification: Silica gel chromatography (0-5% EtOAc in Hexanes).

-

Yield: Expect 75-85% as a white/off-white solid.

Pharmaceutical Applications & Case Studies

Immuno-Oncology: PD-1/PD-L1 Inhibitors

Small molecule inhibitors of the PD-1/PD-L1 checkpoint are a major frontier in cancer immunotherapy. The biphenyl core serves as a spacer that mimics the hydrophobic interaction of the PD-L1 dimer interface.

-

Role of 2-Methoxy: The methoxy group locks the conformation, preventing the molecule from flattening. This "twisted" shape is essential to fill the cylindrical hydrophobic pocket of PD-L1.

-

Synthesis Logic: The 4,4'-dibromo handles are converted into biaryl-ether extensions (using phenols) or coupled to benzylamines to form the "tail" groups that interact with polar residues (Lys124, Asp122).

Type II Kinase Inhibitors

Many kinase inhibitors (e.g., Sorafenib, Imatinib) bind to the inactive conformation (DFG-out) of the kinase. These inhibitors often feature a "linker" segment that traverses the gatekeeper region.

-

Application: this compound is used to synthesize libraries of "Linker-Hinge Binder" conjugates.

-

Sequential Coupling Strategy:

-

Step 1 (Ring B Reaction): Suzuki coupling at the more reactive C4'-Br with a "Tail" moiety (e.g., solubilizing group).

-

Step 2 (Ring A Reaction): Buchwald-Hartwig amination at the C4-Br (less reactive) with the "Head" moiety (e.g., aminopyrimidine hinge binder).

-

Figure 2: Sequential functionalization logic based on electronic bias.

Safety & Handling

While this compound is not classified as a highly potent API, it is a halogenated aromatic compound and should be treated with standard chemical hygiene.

| Hazard Class | Description | Handling Protocol |

| Skin Irritant | Causes skin irritation upon contact. | Wear nitrile gloves (min 0.11mm). Wash immediately if splashed. |

| Eye Irritant | Causes serious eye irritation. | Safety goggles required. Use a fume hood for all solid handling to avoid dust. |

| Environmental | Toxic to aquatic life with long-lasting effects (PBB analog). | All waste must be segregated into halogenated organic waste streams. Do not release to drains. |

References

-

Synthesis of Biphenyls via Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (Standard reference for the Suzuki protocol cited in Section 2).

-

Electronic Effects in Pd-Catalyzed Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (Supports the mechanistic claim of electron-deficient rings reacting faster in oxidative addition).

-

PD-1/PD-L1 Inhibitor Design (Biphenyl Scaffolds): Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). (Validates the use of biphenyl cores in immuno-oncology small molecules).

-

Atropisomerism in Drug Discovery: LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery and development. (Contextualizes the importance of the "twist" induced by the 2-methoxy group).

Methodological & Application

Application Notes and Protocols for the Regioselective Functionalization of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Landscape of a Privileged Scaffold

The 4,4'-Dibromo-2-methoxy-1,1'-biphenyl scaffold is a valuable building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its dissymmetric nature, arising from the methoxy group at the 2-position, presents both a challenge and an opportunity for regioselective functionalization. The ability to selectively manipulate one of the two bromine atoms, or to functionalize a specific C-H bond, opens avenues to a diverse array of novel compounds, including precursors to carbazoles and other heterocyclic systems with significant biological activity.[1] This guide provides a detailed exploration of strategic approaches to achieve this regioselectivity, offering field-proven insights and exemplary protocols to empower researchers in their synthetic endeavors.

Core Principles of Regioselectivity with this compound

Achieving regioselectivity in the functionalization of this substrate hinges on exploiting the subtle electronic and steric differences between its reactive sites. The methoxy group at the C2 position is a key influencer. As an electron-donating group, it can influence the reactivity of the adjacent C-H bonds and the distal bromine atom.

-

Electronic Effects: The methoxy group can electronically differentiate the two bromine atoms. However, in the case of this compound, this effect is relatively modest at the distal C4 and C4' positions.

-

Steric Hindrance: The methoxy group at the C2 position creates a sterically hindered environment around the C2' and C6' positions of the adjacent phenyl ring. This steric bulk can be leveraged to direct reactions away from these positions.

-

Directed ortho-Metalation (DoM): The methoxy group is a well-established directing group for ortho-lithiation, enabling the selective functionalization of the C3 position.[2][3][4]

This guide will focus on three primary strategies for regioselective functionalization:

-

Suzuki-Miyaura Cross-Coupling: For the selective formation of C-C bonds.

-

Buchwald-Hartwig Amination: For the selective formation of C-N bonds.

-

Directed ortho-Metalation (DoM): For the selective functionalization of the C-H bond at the 3-position.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds.[5][6] Achieving regioselective mono-coupling on a di-halogenated substrate like this compound is a common challenge. The selectivity is often influenced by the catalyst system, reaction conditions, and the nature of the boronic acid or ester.

Causality of Experimental Choices

In di- or poly-halogenated aromatic compounds, the site of the first Suzuki-Miyaura coupling is often dictated by a combination of electronic and steric factors. For substrates where the electronic differentiation between the halogenated sites is not pronounced, steric hindrance around one of the sites can be a powerful tool to direct the reaction to the less hindered position. The choice of a bulky phosphine ligand on the palladium catalyst can amplify this steric effect, enhancing regioselectivity.

Diagram: General Workflow for Regioselective Suzuki-Miyaura Coupling

Caption: Workflow for regioselective Suzuki-Miyaura mono-coupling.

Exemplary Protocol for Regioselective Mono-Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for similar dibromoanisole derivatives and serves as a starting point for optimization.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Toluene and Water (10:1 mixture)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Data from Analogous Systems:

| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity |

| 2,4-Dibromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >80 | >95:5 (at C4) |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 81 | C4 selective |

Data is illustrative and based on similar, not identical, substrates.[7]

Troubleshooting and Optimization:

-

Low Regioselectivity: If a mixture of mono-coupled products is observed, consider using a bulkier phosphine ligand (e.g., RuPhos, BrettPhos) to increase steric hindrance around the C4' position. Lowering the reaction temperature may also improve selectivity.

-

Formation of Di-coupled Product: Reduce the equivalents of the boronic acid to near stoichiometric amounts (1.0-1.05 equivalents). Shorter reaction times can also favor the mono-coupled product.

-

Low Conversion: Increase catalyst loading or try a more active catalyst system (e.g., a pre-formed palladacycle). Ensure all reagents and solvents are thoroughly degassed to prevent catalyst deactivation.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[3][4][8] Similar to the Suzuki-Miyaura reaction, achieving mono-amination on a di-halogenated substrate requires careful control of reaction conditions.

Causality of Experimental Choices

The regioselectivity of the Buchwald-Hartwig amination on substrates like 4,4'-dibromoanisole is often governed by the relative rates of oxidative addition of the palladium catalyst to the different C-Br bonds.[9] The C4 position is generally more sterically accessible and electronically favored for oxidative addition, leading to selective amination at this site. The choice of ligand is critical; bulky, electron-rich phosphine ligands are known to promote efficient catalysis.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Exemplary Protocol for Regioselective Mono-amination

This protocol is based on established procedures for the mono-amination of 2,4-dibromoanisole and should be optimized for the target substrate.[9]

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Pd₂(dba)₃ (1.5 mol%)

-

(±)-BINAP (3 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

-

Anhydrous, degassed toluene

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol), (±)-BINAP (0.03 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

-

Add anhydrous, degassed toluene (5 mL).

-

Add this compound (1.0 mmol) followed by the amine (1.2 mmol) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 4-16 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data from Analogous Systems:

| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield | Regioselectivity |

| 2,4-Dibromoanisole | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | Moderate | Selective at C4 |

| 2,4-Dibromoanisole | Aniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 (MW) | 0.17 | High | Selective at C4 |

Data is illustrative and based on a similar, not identical, substrate.[9]

Troubleshooting and Optimization:

-

Poor Regioselectivity: Experiment with different ligands. While BINAP is effective, other bulky ligands like XPhos or RuPhos may offer improved selectivity.

-

Low Yield: Ensure strictly anhydrous and anaerobic conditions. The choice of base can be critical; potassium tert-butoxide or LHMDS can be alternatives to NaOtBu.[10]

-

Side Reactions: If de-bromination is observed, lower the reaction temperature and ensure the purity of all reagents.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of C-H bonds.[2][3][4][11] The methoxy group at the C2 position of the substrate is a known directing group, enabling the selective deprotonation and subsequent functionalization of the C3 position.

Causality of Experimental Choices

The principle of DoM relies on the coordination of an organolithium reagent (e.g., n-BuLi, s-BuLi) to a Lewis basic directing group (the methoxy group in this case). This coordination brings the organolithium into close proximity to the ortho proton, facilitating its abstraction over other protons in the molecule. The resulting aryllithium species can then be quenched with a variety of electrophiles. The choice of organolithium reagent and solvent can influence the efficiency of the lithiation.

Diagram: Mechanism of Directed ortho-Metalation

Caption: The mechanism of directed ortho-metalation (DoM).

Exemplary Protocol for Directed ortho-Metalation

This is a general protocol for DoM directed by a methoxy group and should be carefully optimized for the specific substrate.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, trimethylsilyl chloride)

-

Saturated aqueous ammonium chloride

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 mmol) and dissolve it in anhydrous THF (10 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the organolithium reagent (1.1 equivalents) dropwise via syringe over 10 minutes.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add the electrophile (1.2 equivalents) dropwise and continue stirring at -78 °C for another hour.

-

Allow the reaction to slowly warm to room temperature and then quench by the careful addition of saturated aqueous ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization:

-

No Reaction or Low Conversion: s-BuLi or t-BuLi are more basic than n-BuLi and may be more effective. The addition of TMEDA can also enhance the reactivity of the organolithium reagent.

-

Halogen-Metal Exchange: A potential side reaction is the exchange of one of the bromine atoms with lithium. This is generally faster with t-BuLi. If this is observed, using n-BuLi or s-BuLi at low temperatures is preferred.

-

Multiple Products: Incomplete lithiation or reaction with other sites can lead to a mixture of products. Ensure slow addition of the organolithium at low temperature and sufficient stirring time for complete lithiation at the desired position.

Conclusion

The regioselective functionalization of this compound is a synthetically valuable transformation that provides access to a wide range of complex molecules. By carefully selecting the reaction strategy—be it palladium-catalyzed cross-coupling or directed ortho-metalation—and by fine-tuning the reaction conditions, researchers can achieve a high degree of control over the site of functionalization. The exemplary protocols provided herein serve as robust starting points for the development of specific synthetic routes, enabling the exploration of new chemical space for applications in drug discovery and materials science.

References

-

Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group, The Scripps Research Institute. [Link]

- Ghorai, M. K., & Kumar, A. (2021). Recent developments in C−H functionalization of carbazoles. Tetrahedron, 98, 132402.

-

Reddy, T. R., & Gopi, H. N. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(48), 33694-33716. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Jiang, Y., et al. (2021). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction. Beilstein Journal of Organic Chemistry, 17, 2349–2358. [Link]

-

University of Evansville. (n.d.). Directed (ortho) Metallation. [Link]

-

Fisher, L. E., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 108-114. [Link]

- Lin, H., et al. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. The Journal of Organic Chemistry, 75(7), 2413-2423.

-

Myers, A. (n.d.). ortho metalation. Harvard University. [Link]

- Houk, K. N., & Legault, C. Y. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(10), 3464-3475.

- Reddy, T. R., et al. (2021). Synthesis of biaryl-based carbazoles via C–H functionalization and exploration of their anticancer activities. Organic & Biomolecular Chemistry, 19(3), 563-570.

- Smith, J. D. (2020).

- Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.

- Wang, C., et al. (2026). Construction of Carbazoles from 2‐Bromobiaryls Using N2 as a N Source.

- St. Gelais, A. T., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.

- Schlosser, M. (2015).

-

Reddit. (2025). Directed ortho lithiation. r/OrganicChemistry. [Link]

- Al-Zaydi, K. M. (2010). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 15(5), 3094-3105.

- Sigman, M. S., & Toste, F. D. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15549-15555.

- Kumar, P., et al. (2021). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry, 19(36), 7955-7960.

Sources

- 1. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. baranlab.org [baranlab.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

synthesis of asymmetric biaryl derivatives using 4,4'-Dibromo-2-methoxy-1,1'-biphenyl

This Application Note is designed for research scientists and medicinal chemists focusing on the construction of asymmetric biaryl scaffolds. It details the strategic utilization of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl as a linchpin intermediate for accessing structurally complex, non-symmetric polyarenes.

Substrate: this compound Methodology: Chemo- and Regioselective Suzuki-Miyaura Cross-Coupling Version: 2.0 (High-Throughput Compatible)

Executive Summary

The synthesis of asymmetric biaryls and terphenyls is a cornerstone of modern drug discovery and materials science (e.g., OLED host materials). Symmetric precursors like 4,4'-dibromobiphenyl typically yield symmetric products or intractable mixtures of mono- and di-coupled species.

This guide delineates a protocol exploiting the electronic desymmetrization inherent in This compound . The 2-methoxy group acts as an electronic gatekeeper, differentiating the reactivity of the 4-bromo and 4'-bromo sites. This allows for a controlled, sequential functionalization strategy to generate ABCD-type biaryl systems with high regiocontrol (>95:5).

Mechanistic Insight: The "Electronic Gatekeeper" Effect

To successfully utilize this scaffold, one must understand the causality of the reaction kinetics. The two bromine atoms are chemically equivalent in terms of leaving group ability but reside in distinct electronic environments.

-

Ring A (Electron Rich): The 2-methoxy group is a strong Electron Donating Group (EDG). While its resonance effects are primarily ortho/para, it increases the overall electron density of Ring A compared to Ring B.

-

Ring B (Electron Neutral/Deficient): Lacking direct substitution, this ring behaves similarly to a standard bromobenzene.

The Selectivity Rule: In Palladium-catalyzed cross-coupling (Pd(0)/Pd(II) cycle), the Oxidative Addition step is generally the rate-determining step and proceeds faster on electron-deficient arenes. Therefore, the 4'-Br (Ring B) is significantly more reactive than the 4-Br (Ring A).

Visualization: Reactivity Map & Pathway

Caption: Mechanistic flow illustrating the electronic bias allowing site-selective coupling at the 4'-position followed by the 4-position.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Note: If not purchased commercially, the scaffold can be synthesized via oxidative coupling of 4-bromoanisole and 1-bromo-4-iodobenzene, though direct bromination of 2-methoxybiphenyl is more common.

Standard Preparation (Bromination Route):

-

Substrate: 2-Methoxybiphenyl (1.0 equiv).

-

Reagent: Bromine (

, 2.2 equiv) or NBS (2.2 equiv). -

Solvent: Glacial Acetic Acid (or DCM for NBS).

-

Conditions: 0°C to RT, 4-12 hours.

-

Purification: Recrystallization from Ethanol/Hexane. The 2-methoxy group directs bromination to the 5-position (para to OMe) and the 4'-position (para on the other ring). Correction: Direct bromination of 2-methoxybiphenyl often yields mixtures (4,4' vs 5,4').

-

Preferred Route for Regiopurity: Suzuki coupling of 4-bromo-2-methoxy-1-iodobenzene with 4-bromophenylboronic acid .

-

Protocol B: Site-Selective Suzuki Coupling (C4'-Functionalization)

This protocol targets the 4'-position exclusively.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid:

(1.05 equiv) -

Catalyst:

(3-5 mol%) or -

Base:

(2.0 equiv, 2M aqueous) -

Solvent: DME/Water (4:1) or Toluene/Ethanol/Water

Step-by-Step Methodology:

-

Setup: Charge a Schlenk flask with the dibromo substrate (1.0 equiv) and the arylboronic acid (1.05 equiv). Crucial: Do not use excess boronic acid to prevent double coupling.

-

Degassing: Evacuate and backfill with Argon (

). Add degassed solvents. -

Catalyst Addition: Add Pd catalyst under Argon counterflow.

-

Reaction: Heat to 60-70°C . Note: Keep temperature below reflux (80-100°C) to maintain selectivity.

-

Monitoring: Monitor by TLC/HPLC every 2 hours. Look for the disappearance of the dibromide and formation of the mono-coupled product.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc). The mono-coupled product is typically more polar than the starting material but less polar than the bis-coupled byproduct.

Success Criteria:

Protocol C: Sequential Functionalization (C4-Functionalization)

This protocol activates the remaining, deactivated 4-bromo site on the electron-rich ring.

Reagents:

-

Substrate: 4-Bromo-4'-aryl-2-methoxy-1,1'-biphenyl (from Protocol B)

-

Boronic Acid:

(1.5 - 2.0 equiv) -

Catalyst:

(2 mol%) + XPhos or Buchwald Precatalyst (e.g., XPhos Pd G2) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: Combine mono-coupled intermediate and the second boronic acid.

-

Catalyst Switch: Use an electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos) to facilitate oxidative addition into the deactivated, electron-rich aryl bromide.

-

Reaction: Heat to 100-110°C (Reflux) for 12-24 hours.

-

Workup: Standard aqueous workup.

-

Purification: Recrystallization or Column Chromatography.[4]

Quantitative Data Summary

| Parameter | Protocol B (Site-Selective) | Protocol C (Forcing) |

| Target Site | C4' (Ring B - Electron Neutral) | C4 (Ring A - Electron Rich) |

| Boronic Acid Equiv | 1.05 | 1.5 - 2.0 |

| Temperature | 60 - 70°C | 100 - 110°C |

| Preferred Ligand | XPhos / SPhos (Bulky/Rich) | |

| Base | ||

| Typical Yield | 75 - 85% | 80 - 95% |

| Selectivity | >95% Mono-coupling | N/A (Conversion focused) |

Troubleshooting & Optimization

Issue: Poor Selectivity (Double Coupling observed in Step 1)

-

Cause: Temperature too high or highly reactive boronic acid.

-

Solution: Lower temperature to 40°C. Use a syringe pump to add the boronic acid slowly over 2 hours. Switch solvent to Toluene/Water (biphasic systems often slow down the second coupling).

Issue: No Reaction at C4 (Step 2)

-

Cause: The 2-methoxy group deactivates the C4-Br bond and provides steric hindrance.

-

Solution: Switch to Buchwald G3/G4 precatalysts . The use of CM-Phos or RuPhos is specifically recommended for sterically hindered, electron-rich aryl halides.

Issue: Protodebromination (Loss of Br)

-

Cause: Overheating in alcoholic solvents.

-

Solution: Switch to anhydrous THF or Dioxane. Ensure the solvent is strictly degassed to prevent radical pathways.

References

-

Site-Selective Cross-Coupling Principles

- Langer, P., et al.

-

Source: (Generalized principle of electronic control in polyhaloarenes).

-

Electronic Effects in Biaryl Synthesis

- Phipps, R. J., et al. "Ion-Pair-Directed Site-Selective Suzuki–Miyaura Coupling of Dihalogenated Arenes." Journal of the American Chemical Society, 2020.

-

Source: (Demonstrates control of selectivity via non-covalent interactions and electronics).

-

Catalyst Optimization for Deactivated Aryl Halides

- Bruno, N. C., Niljianskul, N., & Buchwald, S. L. "Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling using Pd-G3 Catalysts." Journal of Organic Chemistry, 2014.

-

Source: (Protocol C optimization).

-

Synthesis of Methoxy-Biphenyl Intermediates

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. What is 4-Bromo-2-methoxyphenol?_Chemicalbook [chemicalbook.com]

- 3. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Catalyst Selection for the Buchwald-Hartwig Amination of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for the selective Buchwald-Hartwig amination of 4,4'-Dibromo-2-methoxy-1,1'-biphenyl. The focus is on rational catalyst selection to achieve high yields and selectivity for mono-amination, a common challenge with di-halogenated substrates.

Introduction: The Challenge of Selective Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a cornerstone in modern medicinal chemistry and materials science.[1][2] Its broad functional group tolerance and applicability to a wide range of substrates have made it an invaluable tool. However, substrates such as this compound present unique challenges. The presence of two bromine atoms necessitates careful control to achieve selective mono-amination. Furthermore, the methoxy group introduces both steric hindrance and electronic effects that must be considered in catalyst selection.

This document will guide the user through the critical aspects of catalyst and ligand selection, reaction optimization, and provide a detailed experimental protocol for the successful amination of this specific substrate.

Understanding the Substrate: Steric and Electronic Considerations

The reactivity of this compound in a Buchwald-Hartwig amination is influenced by several factors:

-

Two Reaction Sites: The presence of two bromine atoms opens the possibility of both mono- and di-amination. Achieving high selectivity for the mono-aminated product often requires careful control of stoichiometry and reaction conditions.

-

Steric Hindrance: The methoxy group at the 2-position ortho to one of the biphenyl rings creates a sterically hindered environment around the adjacent C-Br bond. This can significantly impact the rate of oxidative addition, a key step in the catalytic cycle.

-

Electronic Effects: The methoxy group is an electron-donating group, which can decrease the electrophilicity of the aryl bromide, potentially slowing down the oxidative addition step.

The Heart of the Reaction: Catalyst and Ligand Selection

The choice of the palladium precursor and, most importantly, the phosphine ligand is critical for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, facilitates the key steps of the catalytic cycle, and can be tuned to overcome the challenges posed by the substrate.[3]

Palladium Precursors

Several palladium sources can be used, with the most common being Pd(OAc)₂ and Pd₂(dba)₃.[3] Pre-formed palladium-ligand complexes, known as pre-catalysts, are also excellent choices as they often lead to more reproducible results by ensuring the formation of the active catalytic species.

Phosphine Ligands: A Generational Approach

The development of phosphine ligands for the Buchwald-Hartwig amination has progressed through several "generations," each offering improved reactivity and broader substrate scope.[1] For a challenging substrate like this compound, ligands from the second and third generations are generally the most effective.

| Ligand Generation | Representative Ligands | Key Features & Applications |

| First Generation | P(o-tolyl)₃, P(t-Bu)₃ | Simple monodentate phosphines. Often require higher temperatures and are less effective for challenging substrates. |

| Second Generation | BINAP, DPPF | Bidentate phosphine ligands. Offered improved reactivity and were the first to allow for the coupling of primary amines.[1] |

| Third Generation | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands. Highly effective for sterically hindered and electron-rich aryl chlorides and bromides. They promote fast rates of oxidative addition and reductive elimination.[2][3] |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donating ligands that can be very effective for the amination of aryl chlorides.[4][5] |

Recommendation for this compound:

For the selective mono-amination of this substrate, a bulky, electron-rich biaryl phosphine ligand from the third generation is highly recommended.

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent starting point. Its steric bulk can help promote selective amination at the less hindered 4'-position and its electron-rich nature facilitates the oxidative addition to the aryl bromide.

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another strong candidate, particularly for reactions involving secondary amines.[2]

-

BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Specifically designed for coupling primary amines and can be effective at lower catalyst loadings.[2]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][2] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Selective Mono-amination

This protocol provides a starting point for the selective mono-amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for a specific amine.

Reagents and Equipment

-

This compound

-

Amine of choice (e.g., aniline, morpholine, or a primary alkylamine)

-

Palladium precursor (e.g., Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOtBu, K₃PO₄, or LHMDS)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

-

Schlenk tube or microwave vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Argon or Nitrogen)

Experimental Workflow

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution with respect to the aryl bromide). Then add this compound (1.0 equiv.) followed by the amine (1.1-1.2 equiv.) via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or the desired level of conversion is reached.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[6] The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Reactivity | Inactive catalyst; poor choice of ligand, base, or solvent. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Screen different ligands, bases, and solvents. Consider using a pre-catalyst for more reliable activation.[6][7] |

| Formation of Palladium Black | Catalyst decomposition. | This indicates the active Pd(0) species has precipitated out of solution.[6] This can be caused by impurities or too high a reaction temperature. Lower the temperature and ensure all reagents are pure. |

| Formation of Di-aminated Product | The mono-aminated product is reacting further. | Use a slight excess of the aryl bromide (e.g., 1.1 equiv.) relative to the amine (1.0 equiv.). Carefully monitor the reaction and stop it once the desired mono-amination is achieved. Lowering the reaction temperature may also improve selectivity. |

| Hydrodehalogenation | The aryl bromide is reduced to the corresponding arene. | This can be a side reaction, particularly with strong bases. Consider a milder base such as K₃PO₄ or Cs₂CO₃. |

Conclusion

The selective mono-amination of this compound is a challenging yet achievable transformation. Success hinges on the rational selection of a bulky, electron-rich phosphine ligand, such as XPhos, in combination with a suitable palladium precursor and base. The provided protocol serves as a robust starting point for optimization. Careful attention to experimental setup and reaction monitoring will enable researchers to efficiently synthesize valuable mono-aminated biphenyl derivatives for a wide range of applications.

References

Sources